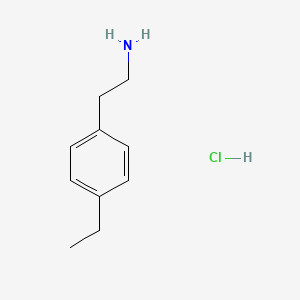

4-Ethylbenzeneethanamine hydrochloride

Description

4-Ethylbenzeneethanamine hydrochloride is an organic compound consisting of a benzene ring substituted with an ethyl group at the para position, linked to an ethanamine moiety, and stabilized as a hydrochloride salt. The ethyl group contributes electron-donating effects, enhancing the compound’s lipophilicity compared to unsubstituted phenethylamine derivatives.

The hydrochloride salt form enhances water solubility, a critical factor in drug formulation. Applications may include use as a precursor in synthesizing bioactive molecules or as a structural motif in drug design, similar to ethyl 4-(1-phenylethylamino)benzoate hydrochloride, which is utilized in pharmaceuticals and agrochemicals .

Properties

CAS No. |

3166-88-9 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

2-(4-ethylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |

InChI Key |

PXTYDGYTBPGPIY-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CCN.Cl |

Canonical SMILES |

CCC1=CC=C(C=C1)CCN.Cl |

Other CAS No. |

3166-88-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

(i) 4-Nitrophenethylamine Hydrochloride

- Structure: A nitro group (-NO₂) at the para position.

- Properties :

- The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing oxidative stability.

- Lower water solubility compared to ethyl-substituted derivatives due to reduced polarity .

- Nitro groups are often metabolically reduced to amines in vivo, which can influence toxicity and pharmacokinetics .

- Applications : Primarily used in chemical synthesis as an intermediate for dyes or explosives.

(ii) 4-Methoxyphenethylamine Hydrochloride

- Structure : A methoxy group (-OCH₃) at the para position.

- Properties: The methoxy group is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution. Higher solubility in polar solvents compared to ethyl-substituted analogs due to the polar oxygen atom .

- Applications : Explored in neuropharmacology and as a precursor for psychedelic compounds.

(iii) 4-Chloro-3-methoxybenzeneethanamine Hydrochloride

- Structure : Chlorine (-Cl) at the para position and methoxy (-OCH₃) at the meta position.

- Properties: Chlorine’s electronegativity enhances molecular polarity and stability, while the meta-methoxy group introduces steric and electronic complexity.

- Applications : Likely used in specialty chemical synthesis due to its dual functionalization.

Key Comparative Data (Theoretical Framework)

| Property | 4-Ethylbenzeneethanamine HCl | 4-Nitrophenethylamine HCl | 4-Methoxyphenethylamine HCl | 4-Chloro-3-methoxybenzeneethanamine HCl |

|---|---|---|---|---|

| Substituent Effects | Electron-donating (alkyl) | Electron-withdrawing (nitro) | Electron-donating (methoxy) | Mixed (chloro, methoxy) |

| Lipophilicity (LogP) | High (predicted) | Moderate | Moderate | High |

| Solubility in Water | Moderate (HCl salt enhances) | Low | High | Low to moderate |

| Bioactivity Potential | Membrane permeability enhancer | Metabolic intermediate | CNS activity | Specialty applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.